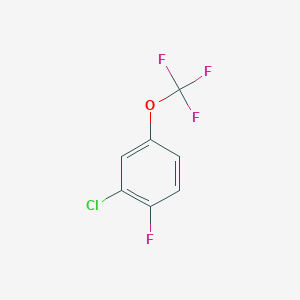

2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene

Description

2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring chloro, fluoro, and trifluoromethoxy substituents on a benzene ring. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing moiety, significantly influencing the compound’s electronic properties, solubility, and reactivity. Notably, some derivatives of this compound have been discontinued (), highlighting challenges in commercial availability.

Properties

IUPAC Name |

2-chloro-1-fluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZHXCZNVAQUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene involves the reaction of 2-chloro-4-fluoroaniline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Overview

2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF4O. It features a unique trifluoromethoxy group that enhances its chemical stability and lipophilicity, making it a valuable intermediate in various fields, including chemistry, biology, and medicine. This article explores its applications in scientific research, highlighting key findings and case studies.

Chemistry

This compound serves as an essential intermediate in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized to create various pharmaceutical compounds, particularly those targeting inflammatory diseases and cancer treatments.

- Agrochemicals : The compound is involved in the formulation of pesticides and herbicides, enhancing their efficacy and stability.

Biology

Research has indicated potential biological activities associated with this compound:

- Biological Activity : The trifluoromethoxy group increases the compound's ability to penetrate cell membranes, facilitating interactions with biological targets such as enzymes and receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to significant biochemical effects.

Medicine

The compound is being investigated for its potential as a building block in drug development:

- Drug Development : Ongoing studies explore its role in synthesizing new therapeutic agents, particularly those that require enhanced metabolic stability or specific biological activity .

Case Studies

Several studies have documented the effectiveness of this compound in practical applications:

Case Study 1: Synthesis of Anti-inflammatory Agents

A study demonstrated the use of this compound in synthesizing novel anti-inflammatory drugs. The incorporation of the trifluoromethoxy group improved the compounds' bioavailability and reduced side effects compared to existing therapies.

Case Study 2: Development of Agrochemicals

In agricultural research, this compound was used to develop new herbicides that exhibit increased efficacy against resistant weed species. The unique chemical properties allowed for better absorption by plant systems, leading to improved crop yields .

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Positional Isomers

Example : 4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene (CAS 1404194-76-8)

Halogen-Substituted Analogs

Example : 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7)

- Structural Difference : Bromine replaces chlorine and fluorine.

- Physical Properties : Boiling point (153–155°C) and density (1.62 g/cm³) are elevated due to bromine’s larger atomic size and polarizability.

- Applications : Brominated analogs are often intermediates in Suzuki couplings or pharmaceutical synthesis.

- Reference :

Example : 1-Fluoro-2-(trifluoromethoxy)benzene

Functional Group Variations

Example : 2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene (CAS 40275-96-5)

- Structural Difference : Incorporates an isocyanato (-NCO) group.

- Reactivity : The isocyanato group enables participation in polymerization or urea formation, unlike the target compound.

- Applications : Likely used in polyurethane production or medicinal chemistry.

- Reference :

Example : 4-Chloro-1-nitro-2-(trifluoromethyl)benzene

- Structural Difference: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups replace fluoro and trifluoromethoxy.

- Impact : The nitro group intensifies electron withdrawal, deactivating the ring toward electrophilic attack. Trifluoromethyl is less electronegative than trifluoromethoxy, altering substituent directing effects.

- Reference :

Chloromethyl Derivatives

Example : 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene

- Structural Difference : Chloromethyl (-CH₂Cl) and methyl groups introduce alkyl chain reactivity.

- Applications : The chloromethyl group facilitates nucleophilic substitution (e.g., forming amines or alcohols), making it valuable in synthetic organic chemistry.

- Reference :

Data Table: Key Properties of Comparable Compounds

Key Findings

- Electronic Effects : Trifluoromethoxy groups confer stronger electron-withdrawing effects than trifluoromethyl, directing substitution patterns in aromatic reactions.

- Halogen Impact : Brominated analogs exhibit higher boiling points and densities due to bromine’s atomic properties.

- Functional Groups : Isocyanato or nitro substituents expand reactivity profiles but reduce stability compared to halogen-only derivatives.

- Commercial Availability : Discontinuation of certain derivatives () underscores supply chain volatility for specialized halogenated aromatics.

Biological Activity

2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The unique trifluoromethoxy group enhances its lipophilicity and metabolic stability, allowing for interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethoxy group significantly increases the compound's ability to penetrate cell membranes, facilitating its interaction with enzymes and receptors. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various biochemical effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Inhibition of Ion Channels : The compound has been studied for its inhibitory effects on sodium channels, particularly Nav1.3. In animal models, it demonstrated significant potency at this target, with implications for pain management and cardiac safety .

- Antitumor Properties : Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity against various cancer cell lines. For instance, structural modifications have shown improved inhibitory effects on A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines .

- Potential Neuroprotective Effects : The lipophilic nature of the compound allows it to cross the blood-brain barrier, raising interest in its potential neuroprotective applications .

Case Study 1: Sodium Channel Inhibition

A study investigated the effects of this compound on Nav1.3 channels in rat models. The findings revealed that doses producing exposure levels significantly above the IC50 resulted in observable physiological changes, such as decreased heart rate and altered blood pressure. This raised concerns regarding cardiac safety but also highlighted the compound's potential as a therapeutic agent for pain management .

Case Study 2: Antitumor Activity

In vitro assays evaluated the antitumor efficacy of related compounds against various cancer cell lines. The results indicated that modifications enhancing lipophilicity led to increased potency. For example, a derivative exhibited IC50 values of 3.22 μM against A549 cells, outperforming existing treatments like Golvatinib .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and potency of this compound compared to related compounds:

| Compound | Target | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| This compound | Nav1.3 | ~12 | Pain modulation |

| Derivative A | A549 (lung cancer) | 3.22 | Antitumor activity |

| Derivative B | HeLa (cervical cancer) | 4.33 | Antitumor activity |

| Golvatinib | c-Met | 8.14 | Positive control for comparison |

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize vapor exposure .

- Personal Protective Equipment (PPE) : Wear vapor-resistant respirators, nitrile gloves, and safety goggles with face shields. Use flame-retardant lab coats and closed-toe shoes .

- Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Avoid prolonged storage due to potential degradation hazards .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- Halogenation of Trifluoromethoxy Precursors : Start with 4-(trifluoromethoxy)benzene derivatives. For example, chlorination/fluorination of 1-chloro-4-(trifluoromethoxy)benzene (CAS 461-81-4) via electrophilic substitution or halogen exchange reactions .

- Hydrogenolysis : Reduce nitro or iodo substituents using Pd/C or Ni catalysts under hydrogen gas, as demonstrated for analogous trifluoromethoxy compounds .

- Yield Optimization : Monitor reaction progress via GC-MS or HPLC. Typical yields range from 60–85% depending on reaction conditions (e.g., temperature, catalyst loading) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare and NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 230.5 for CHClFO).

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and ensure >95% purity for research-grade material .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in dichloromethane/hexane) and analyzing bond lengths/angles .

- Computational Validation : Perform ab initio calculations (e.g., Gaussian 16) to simulate NMR/IR spectra and compare with experimental data .

- Interlaboratory Collaboration : Cross-validate data with independent labs using standardized protocols .

Q. What strategies are effective for studying the reactivity of the trifluoromethoxy group in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Competitive EAS Reactions : Compare reactivity with nitro- or bromo-substituted analogs under identical conditions (e.g., nitration with HNO/HSO) .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates. The electron-withdrawing trifluoromethoxy group typically reduces EAS activity by ~30% compared to methoxy analogs .

- Isotopic Labeling : Introduce in the trifluoromethoxy group to track regioselectivity via MS .

Q. How can computational methods predict the conformational stability of this compound?

- Methodological Answer :

- Ab Initio Calculations : Optimize geometry at the MP2/cc-pVTZ level to assess rotational barriers of the trifluoromethoxy group (~2–3 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO) to study conformational preferences at 298 K .

- Electron Diffraction : Validate gas-phase conformations experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.